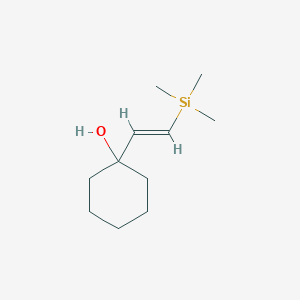
1-(2-(Trimethylsilyl)vinyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Trimethylsilyl)vinyl)cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a trimethylsilyl vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trimethylsilyl)vinyl)cyclohexanol typically involves the reaction of cyclohexanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the addition of the trimethylsilyl group to the vinyl position of the cyclohexanol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Trimethylsilyl)vinyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or osmium tetroxide can be used.
Reduction: Lithium aluminium hydride (LiAlH4) is commonly employed.
Substitution: Trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA) can be used for silylation reactions.
Major Products
The major products formed from these reactions include various cyclohexanol derivatives, ketones, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-(Trimethylsilyl)vinyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-(Trimethylsilyl)vinyl)cyclohexanol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other positions on the molecule, facilitating complex synthetic routes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
1-Trimethylsilylcyclohexanol: Similar structure but without the vinyl group.
2-Trimethylsilylcyclohexanol: Similar structure with the trimethylsilyl group at a different position.
Uniqueness
1-(2-(Trimethylsilyl)vinyl)cyclohexanol is unique due to the presence of both the trimethylsilyl and vinyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and industry .
Propriétés
Formule moléculaire |
C11H22OSi |
|---|---|
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
1-[(E)-2-trimethylsilylethenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)10-9-11(12)7-5-4-6-8-11/h9-10,12H,4-8H2,1-3H3/b10-9+ |
Clé InChI |
AWHIZKVFNVNTPS-MDZDMXLPSA-N |
SMILES isomérique |
C[Si](C)(C)/C=C/C1(CCCCC1)O |
SMILES canonique |
C[Si](C)(C)C=CC1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




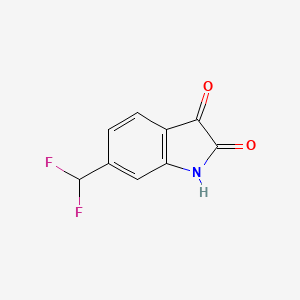
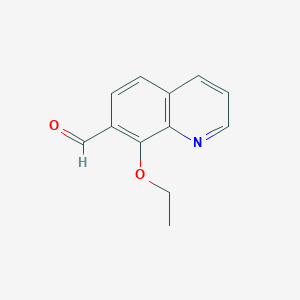

![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)
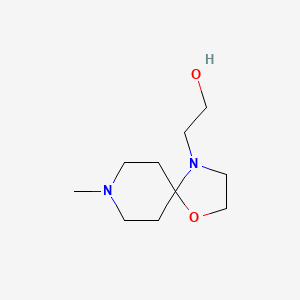

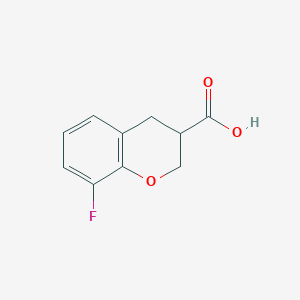
![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)



